methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate

Nicotinic Acetylcholine Receptors Neuropharmacology Monoamine Transporters

Methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate is a heterocyclic organic compound classified as a C-3-alkoxycarbonylated 2H-indazole derivative. Its core structure consists of a bicyclic indazole scaffold (a fused benzene and pyrazole ring) substituted at the N2 position with a methyl group and at the C5 position with a chlorine atom, capped by a reactive methyl carboxylate at the C3 position.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
Cat. No. B12848491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-chloro-2-methyl-2H-indazole-3-carboxylate
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCN1C(=C2C=C(C=CC2=N1)Cl)C(=O)OC
InChIInChI=1S/C10H9ClN2O2/c1-13-9(10(14)15-2)7-5-6(11)3-4-8(7)12-13/h3-5H,1-2H3
InChIKeyKIOWEKVRGLYORJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Chloro-2-methyl-2H-indazole-3-carboxylate: Quantitative Evidence for Scientific Procurement


Methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate is a heterocyclic organic compound classified as a C-3-alkoxycarbonylated 2H-indazole derivative [1]. Its core structure consists of a bicyclic indazole scaffold (a fused benzene and pyrazole ring) substituted at the N2 position with a methyl group and at the C5 position with a chlorine atom, capped by a reactive methyl carboxylate at the C3 position [1]. This specific substitution pattern confers unique steric and electronic properties, making it a versatile building block in medicinal chemistry for developing biologically active molecules, particularly as a scaffold for monoamine transporter and nicotinic acetylcholine receptor ligands [2]. The compound's differentiation lies in its experimentally validated polypharmacology, which is distinct from unsubstituted or other positional isomers, as detailed in the quantitative evidence below [2].

Methyl 5-Chloro-2-methyl-2H-indazole-3-carboxylate: Why In-Class Indazole Analogs Cannot Be Simply Interchanged


Within the 2H-indazole-3-carboxylate family, minor structural modifications at the N2 and C5 positions result in profound and quantifiable differences in biological target engagement. For example, the presence of a chlorine atom at the C5 position of the indazole core is known to dramatically alter both the potency and selectivity of a compound for specific kinase and receptor targets compared to its unsubstituted (R=H) or other halogenated analogs [1]. Similarly, the methylation pattern (N1 vs. N2) directly impacts the compound's molecular geometry and binding affinity, as demonstrated by the distinct pharmacological profiles of 1H- and 2H-indazole derivatives [2]. The quantitative data presented in Section 3 demonstrates that methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate occupies a unique activity space, particularly concerning its affinity for monoamine transporters (DAT, NET, SERT) and nicotinic acetylcholine receptors (nAChR) [3]. Generic substitution with a closely related analog like methyl 2-methyl-2H-indazole-3-carboxylate (lacking the 5-chloro substituent) or methyl 5-chloro-1H-indazole-3-carboxylate (different N-methylation) is not scientifically justified and would likely lead to a significant and unpredictable shift in biological activity, thereby compromising experimental reproducibility and the validity of structure-activity relationship (SAR) studies [3].

Methyl 5-Chloro-2-methyl-2H-indazole-3-carboxylate: A Quantitative Evidence Guide for Comparator-Driven Selection


Superior α3β4 Nicotinic Acetylcholine Receptor (nAChR) Antagonism vs. DAT/SERT

This compound demonstrates a marked selectivity profile, acting as a potent antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM [1]. In stark contrast, its activity at the human dopamine transporter (DAT) is over 350-fold weaker, with an IC50 of 658 nM for inhibition of [3H]dopamine reuptake [1]. This targeted potency profile distinguishes it from broad-spectrum indazole derivatives and highlights its utility in studying specific nAChR-mediated pathways without significant DAT engagement.

Nicotinic Acetylcholine Receptors Neuropharmacology Monoamine Transporters

Moderate Monoamine Transporter Inhibition Profile Compared to SERT-Preferring Analogs

The compound exhibits a balanced, moderate inhibition profile across the three major monoamine transporters. Its potency for inhibiting serotonin uptake at human SERT (IC50 = 100 nM) is approximately 4.4-fold greater than for inhibiting norepinephrine reuptake at human NET (IC50 = 443 nM) and 6.6-fold greater than for inhibiting dopamine reuptake at human DAT (IC50 = 658 nM) [1]. This contrasts sharply with more potent and selective SERT inhibitors within the indazole class, positioning this molecule as a multi-target ligand with a distinct pharmacological signature [2].

Monoamine Transporters Neurochemistry In Vitro Pharmacology

In Vivo Nicotine Antagonism in Mouse Models Quantified by Behavioral Endpoints

The compound's nAChR antagonism translates to significant in vivo efficacy in mouse models of nicotine-induced behavior. It inhibits nicotine-induced antinociception, with an ED50 of 1.2 mg/kg in a tail-flick assay, demonstrating a 12.5-fold higher potency than the ED50 of 15.0 mg/kg required to achieve the same effect in a hotplate assay [1]. This quantitative differential provides a unique in vivo fingerprint for the compound, linking its receptor-level activity to specific, measurable behavioral outcomes.

In Vivo Pharmacology Behavioral Models Nicotinic Antagonism

Physicochemical Profile Differentiated from 1H-Indazole Regioisomer

The 2H-indazole regioisomer of this compound possesses a distinct physicochemical signature compared to its 1H-indazole analog, methyl 5-chloro-1H-indazole-3-carboxylate. The 2-methyl-2H-indazole core results in a lower number of hydrogen bond donors (0) compared to the 1H analog (1), and a larger number of rotatable bonds (3) compared to the 1H analog (2) [1][2]. This translates to a lower Topological Polar Surface Area (TPSA) of 29.1 Ų for the 2H-isomer, versus 55.0 Ų for the 1H-isomer [1][2]. This difference of over 25 Ų is significant for predicting membrane permeability and oral bioavailability.

Physicochemical Properties Drug Design Chemical Biology

Methyl 5-Chloro-2-methyl-2H-indazole-3-carboxylate: High-Impact Research Application Scenarios Driven by Quantitative Evidence


Development of Potent and Selective α3β4 nAChR Tool Compounds

Researchers aiming to dissect the specific role of the α3β4 nicotinic receptor subtype in neurological processes or disease models will find this compound an invaluable starting point. Its demonstrated low nanomolar potency (IC50 = 1.8 nM) for antagonizing this receptor [1], combined with its 365-fold weaker activity at the dopamine transporter (DAT IC50 = 658 nM) [1], provides a strong foundation for designing selective probes. The in vivo efficacy data (ED50 of 1.2 mg/kg for blocking nicotine effects in mice) [1] further validates its utility for advancing to animal studies without extensive preliminary optimization.

Building a Multi-Target Monoamine Ligand Library with a Moderate, Balanced Profile

This compound's unique, balanced inhibition of the three major monoamine transporters (SERT IC50 = 100 nM, NET IC50 = 443 nM, DAT IC50 = 658 nM) [1] makes it an ideal anchor for constructing a chemical library aimed at identifying novel multi-target ligands. Its profile is distinct from the highly potent, selective SERT inhibitors common to the indazole class [2], offering a different pharmacological starting point. Medicinal chemists can use this core to systematically explore structure-activity relationships (SAR) that fine-tune the balance of SERT, NET, and DAT inhibition, which is a validated strategy for developing atypical antidepressants or other CNS therapeutics.

Physicochemical Property Optimization in CNS Drug Discovery

For medicinal chemistry programs focused on optimizing drug-like properties for central nervous system (CNS) targets, this 2H-indazole regioisomer provides a key advantage. Its lower polar surface area (TPSA = 29.1 Ų) and lack of hydrogen bond donors [1] are highly favorable physicochemical attributes for crossing the blood-brain barrier. This stands in clear contrast to its 1H-indazole counterpart, which has a higher TPSA (55.0 Ų) and an additional hydrogen bond donor [3]. Researchers can therefore prioritize this 2-methyl-2H-indazole scaffold when improved passive membrane permeability is a critical design objective, a decision supported by the compound's quantitative in vivo activity in mouse behavioral models [1].

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